molecular formula C9H10F2N2O B5228937 N'-(2,4-difluorophenyl)-N,N-dimethylurea

N'-(2,4-difluorophenyl)-N,N-dimethylurea

Cat. No.: B5228937
M. Wt: 200.19 g/mol
InChI Key: AZPHOESBVUWFJB-UHFFFAOYSA-N
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Description

Chemical Identity: N'-(2,4-Difluorophenyl)-N,N-dimethylurea (CAS No. 39718-27-9) is a substituted urea derivative with the molecular formula C₈H₈F₂N₂O and a molecular weight of 186.16 g/mol . Structurally, it consists of a urea backbone (N,N-dimethylurea) substituted at the N'-position with a 2,4-difluorophenyl group.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c1-13(2)9(14)12-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPHOESBVUWFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted ureas are widely used in agrochemicals, particularly as herbicides. Below is a detailed comparison of N'-(2,4-difluorophenyl)-N,N-dimethylurea with structurally related compounds, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of Substituted Ureas

Compound Name Molecular Formula Substituents on Phenyl Ring Key Applications/Properties References
This compound C₈H₈F₂N₂O 2-F, 4-F Limited data; potential herbicide
Diuron (N-(3,4-Dichlorophenyl)-N,N-dimethylurea) C₉H₁₀Cl₂N₂O 3-Cl, 4-Cl Broad-spectrum herbicide; inhibits photosynthesis
Linuron (N'-(3,4-Dichlorophenyl)-N-methoxy-N-methylurea) C₉H₁₀Cl₂N₂O₂ 3-Cl, 4-Cl + methoxy group Pre-emergence herbicide; longer soil half-life
Chlorotoluron (N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea) C₁₀H₁₃ClN₂O 3-Cl, 4-CH₃ Selective herbicide for cereals
Fluometuron (N,N-Dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) C₁₀H₁₁F₃N₂O 3-CF₃ Cotton herbicide; volatile
Fenuron (N,N-Dimethyl-N'-phenylurea) C₉H₁₃N₂O Unsubstituted phenyl Obsolete herbicide; low selectivity

Key Structural and Functional Insights :

Substituent Position and Halogen Effects :

  • Fluorine vs. Chlorine : The 2,4-difluoro substitution in the target compound reduces electron density on the phenyl ring compared to chlorinated analogs like diuron. This may alter binding affinity to biological targets (e.g., photosystem II inhibition in plants) .
  • Trifluoromethyl Group : Fluometuron’s 3-CF₃ group enhances lipophilicity and volatility, making it more effective in arid environments but prone to leaching .

Methoxy and Methyl Modifications :

  • Linuron’s methoxy group increases soil persistence, while chlorotoluron’s 4-methyl group improves selectivity for cereal crops .

Environmental Fate :

  • Diuron and linuron exhibit longer environmental persistence due to chlorine’s stability, whereas fluorine-substituted compounds like the target molecule may degrade faster via hydrolytic pathways .

Biological Activity: The absence of chlorine in this compound may reduce its herbicidal potency compared to diuron but could lower toxicity to non-target species .

Research Findings :

  • Crystallography and Hydrogen Bonding : highlights that N,N-dimethylurea forms hydrogen-bonded cocrystals with aromatic acids, suggesting that the target compound’s fluorine substituents could influence its crystalline packing and solubility .
  • Synthesis Challenges : Similar compounds (e.g., ) require precise stoichiometry and catalysts like N,N-carbonyldiimidazole for urea bond formation, which may apply to the synthesis of the 2,4-difluoro analog .

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